4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile
Overview
Description
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile is a heterocyclic compound belonging to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring.
Preparation Methods
The synthesis of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the N-oxidation of 6-chloro-2,4-diaminopyrimidine using hydrogen peroxide in the presence of a magnetic nanocatalyst, followed by subsequent reactions to introduce the amino, chloro, and methylthio groups . Industrial production methods may involve similar steps but optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Condensation Reactions: It can participate in condensation reactions to form more complex structures
Common reagents used in these reactions include hydrogen peroxide, sodium bicarbonate, and various organic solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds, including anticancer agents targeting epidermal growth factor receptor (EGFR) mutations.
Biological Studies: The compound is used in studies related to enzyme inhibition and protein interactions.
Material Science: It is utilized in the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For instance, in anticancer research, it acts as an ATP mimicking tyrosine kinase inhibitor, binding to the active site of EGFR and inhibiting its activity. This leads to the disruption of signaling pathways essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-Amino-2-chloro-6-(methylthio)pyrimidine-5-carbonitrile include other pyrimidine derivatives such as:
- 2-Amino-4-chloro-6-methylpyrimidine
- 4-Amino-6-chloro-2-methylthiopyrimidine
- 4-Chloro-2-(methylthio)pyrimidine
These compounds share structural similarities but differ in their specific substituents, leading to variations in their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct properties and applications .
Properties
IUPAC Name |
4-amino-2-chloro-6-methylsulfanylpyrimidine-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN4S/c1-12-5-3(2-8)4(9)10-6(7)11-5/h1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHXJUBYFDZFFCS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC(=NC(=C1C#N)N)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20474082 | |
Record name | 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54356-38-6 | |
Record name | 4-Amino-2-chloro-6-(methylsulfanyl)pyrimidine-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20474082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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